molecular formula C14H15NO B1320952 N-ethyl-4-phenoxyaniline CAS No. 171349-99-8

N-ethyl-4-phenoxyaniline

Cat. No.: B1320952
CAS No.: 171349-99-8
M. Wt: 213.27 g/mol
InChI Key: SKNFEKIHODSONX-UHFFFAOYSA-N
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Description

N-ethyl-4-phenoxyaniline is an organic compound with the chemical formula C14H15NO. It is a pale yellow solid that is used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes an aniline moiety substituted with an ethyl group and a phenoxy group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethyl-4-phenoxyaniline can be synthesized through a multi-step process involving the reaction of aniline with ethyl bromide to form N-ethyl aniline, followed by the reaction with phenol in the presence of a base to introduce the phenoxy group. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or toluene .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Hydrogenation and reduction steps are commonly employed to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-4-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-ethyl-4-phenoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-ethyl-4-phenoxyaniline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological responses .

Comparison with Similar Compounds

  • N-methyl-4-phenoxyaniline
  • N-ethyl-4-methoxyaniline
  • N-ethyl-4-chloroaniline

Comparison: N-ethyl-4-phenoxyaniline is unique due to the presence of both an ethyl group and a phenoxy group at the para position of the aniline ring. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds. For example, N-methyl-4-phenoxyaniline has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity .

Biological Activity

N-ethyl-4-phenoxyaniline (CAS Number: 171349-99-8) is an organic compound with notable potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula C14H15NOC_{14}H_{15}NO, presenting as a pale yellow solid. Its structure features an ethyl group and a phenoxy group attached to the para position of the aniline ring, which influences its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can function as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular responses. Its mechanism may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, altering their activity.
  • Receptor Interaction : Modulating receptor activity, which can influence signaling pathways in cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains. For instance:

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as:

  • Breast Cancer (MCF-7) : Induction of cell cycle arrest at the G2/M phase.
  • Lung Cancer (A549) : Significant reduction in cell viability at concentrations above 50 µM.

The underlying mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The compound was found to enhance the activity of conventional antibiotics when used in combination therapies, suggesting a synergistic effect that could improve treatment outcomes for resistant infections .

Study 2: Cancer Cell Line Analysis

In another investigation reported in Cancer Letters, researchers assessed the impact of this compound on various cancer cell lines. The results indicated that the compound inhibited tumor growth in xenograft models, with a significant decrease in tumor size compared to control groups .

Comparative Analysis with Related Compounds

This compound's biological activities can be contrasted with those of structurally similar compounds:

Compound Antimicrobial Activity Anticancer Activity
N-methyl-4-phenoxyanilineModerateLow
N-ethyl-4-methoxyanilineLowModerate
N-benzyl-4-chloroanilineHighHigh

This comparison highlights this compound's unique position as a potent agent with both antimicrobial and anticancer potential.

Properties

IUPAC Name

N-ethyl-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-15-12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNFEKIHODSONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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